![molecular formula C20H18 B15340655 1,2,5,10-Tetramethylindeno[2,1-a]indene](/img/structure/B15340655.png)
1,2,5,10-Tetramethylindeno[2,1-a]indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5,10-Tetramethylindeno[2,1-a]indene is a polycyclic aromatic hydrocarbon with a complex molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,5,10-Tetramethylindeno[2,1-a]indene can be synthesized through several methods, including the Diels-Alder reaction, Friedel-Crafts alkylation, and cyclization reactions. The choice of synthetic route depends on the desired yield, purity, and scalability of the process.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions. Catalysts such as aluminum chloride (AlCl3) or zeolites may be employed to enhance the reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,5,10-Tetramethylindeno[2,1-a]indene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Halogenation reactions can be performed using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Produces carboxylic acids and ketones.
Reduction: Results in the formation of alcohols and alkanes.
Substitution: Leads to the formation of halogenated derivatives.
Applications De Recherche Scientifique
1,2,5,10-Tetramethylindeno[2,1-a]indene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its role in drug development and as a potential therapeutic agent.
Industry: Employed in the production of advanced materials, such as organic semiconductors and photoluminescent materials.
Mécanisme D'action
The mechanism by which 1,2,5,10-Tetramethylindeno[2,1-a]indene exerts its effects involves interactions with molecular targets and pathways. For example, in biological systems, it may bind to specific receptors or enzymes, leading to downstream effects such as inhibition of cell growth or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
1,2,5,10-Tetramethylindeno[2,1-a]indene is compared with other similar compounds, such as:
Indeno[2,1-a]indene: A simpler analog with fewer methyl groups.
5,10-Dihydroindeno[2,1-a]indene: A hydrogenated version with different chemical properties.
2,2'-Dialkoxy-1,1'-binaphthyl: A structurally related compound with distinct photoluminescent properties.
These compounds differ in their chemical reactivity, biological activity, and industrial applications, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C20H18 |
|---|---|
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
1,2,5,10-tetramethylindeno[2,1-a]indene |
InChI |
InChI=1S/C20H18/c1-11-9-10-17-18(12(11)2)14(4)20-16-8-6-5-7-15(16)13(3)19(17)20/h5-10H,1-4H3 |
Clé InChI |
WCHIIWWYFVDLMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C3=C4C=CC=CC4=C(C3=C2C=C1)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


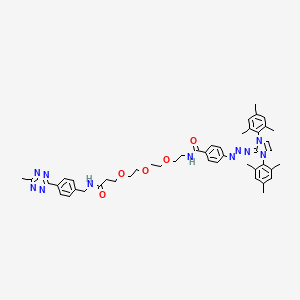
![7-Bromo-2,4-dichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one](/img/structure/B15340587.png)
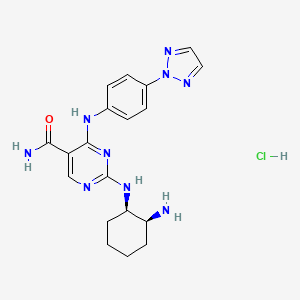
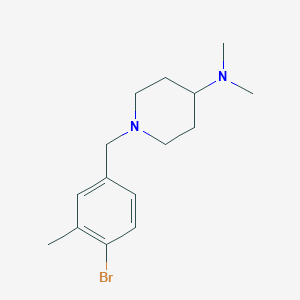

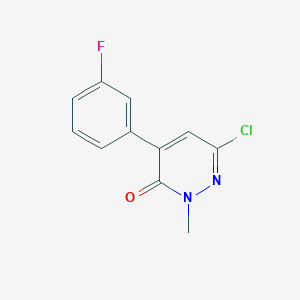

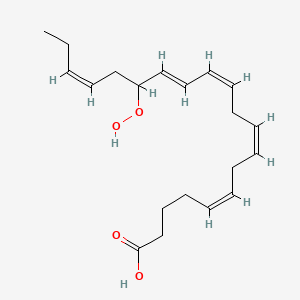
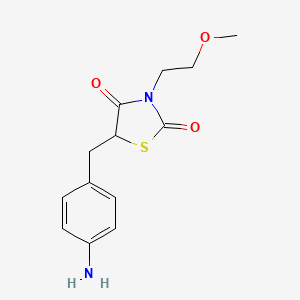
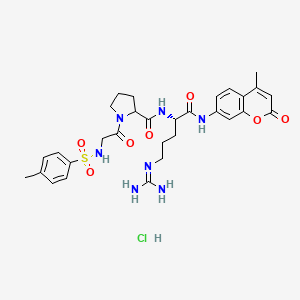
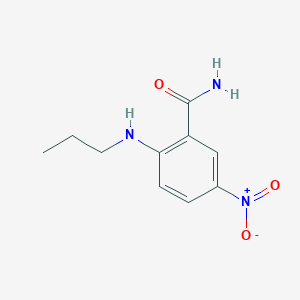

![3-Chloro-N-isopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B15340693.png)
![1-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15340695.png)
